molecular formula C21H32O3 B12290421 (1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

Cat. No.: B12290421
M. Wt: 332.5 g/mol
InChI Key: DKRVGISYZLHNHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Androstene-1alpha,17beta-diol typically involves the conversion of phytosterols into steroidal compounds. One efficient method involves the use of engineered Mycobacterium strains to convert phytosterols into 4-androstene-3,17-dione, which can then be further processed to obtain 2-Androstene-1alpha,17beta-diol . The reaction conditions often include the use of specific enzymes such as 3-ketosteroid-1,2-dehydrogenase and 3-ketosteroid-9alpha-hydroxylase .

Industrial Production Methods: Industrial production of 2-Androstene-1alpha,17beta-diol may involve large-scale fermentation processes using genetically modified microorganisms. These processes are optimized to increase the yield and purity of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Androstene-1alpha,17beta-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can be facilitated by using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Androstene-1alpha,17beta-diol has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-Androstene-1alpha,17beta-diol is unique due to its specific structural configuration and its role as a precursor in the biosynthesis of other important steroid hormones. Its distinct molecular structure allows it to participate in specific biochemical pathways that are not shared by all similar compounds .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

InChI

InChI=1S/C21H32O3/c1-13(22)24-19-10-9-16-15-8-7-14-5-4-6-18(23)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19,23H,5,7-12H2,1-3H3

InChI Key

DKRVGISYZLHNHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)O)C)C

Origin of Product

United States

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